molecular formula C20H24N2O3S B8692793 Desacetyl Diltiazem

Desacetyl Diltiazem

Cat. No.: B8692793
M. Wt: 372.5 g/mol
InChI Key: NZHUXMZTSSZXSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desacetyl Diltiazem typically involves the condensation of β-diethylaminoethyl chloride with 2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one. This is followed by acetylation using acetic anhydride .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process includes careful control of temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Metabolic Pathways Leading to Desacetyl Diltiazem

This compound (M1) is a primary metabolite of diltiazem (DTZ) formed through desacetylation , a key metabolic reaction mediated by esterases . This reaction involves the removal of the acetyl group from DTZ, resulting in a structurally altered compound with retained pharmacological activity (25–50% of DTZ’s potency) .

The metabolic pathway also involves demethylation processes:

  • N-demethylation : Primarily catalyzed by CYP3A4 , leading to N-monodesmethyl diltiazem .

  • O-demethylation : Catalyzed by CYP2D6 , converting DTZ into O-desmethyl diltiazem .

This compound itself undergoes further transformations, including O-demethylation (via CYP2D6) to form deacetyl O-desmethyl diltiazem and epimerization under acidic/basic conditions .

Decomposition Reactions of Diltiazem to this compound

DTZ degrades into this compound under various stress conditions, as summarized in Table 1 :

Stress Condition Recovery of DTZ Recovery of this compound Key Observation
Acidic (1 M HCl)86.81%61.13%Hydrolysis-driven
Basic (1 M NaOH)45.94%35.97%Faster degradation
Oxidative (3% H₂O₂)91.14%51.33%Minor degradation
Heat (70°C, 12 h)84.67%69.92%Thermal instability
Photolytic (UV-C)48.86%Increased this compoundUV-induced cleavage

The degradation trend follows: hydrolysis > oxidation > acidic > heat > basic . Acidic and basic conditions promote hydrolysis of the ester bond, while photolytic stress induces cleavage of the benzothiazepine ring .

Further Metabolic Transformations of this compound

This compound undergoes secondary metabolic reactions:

  • O-demethylation : Catalyzed by CYP2D6 , forming deacetyl O-desmethyl diltiazem . The Kₘ for this reaction is ~5 μM, indicating high enzyme affinity .

  • Epimerization : Under acidic/basic conditions, leading to structural isomerization .

  • Glucuronidation/Sulfation : Terminal metabolites include deacetyl N,O-didesmethyl diltiazem and its conjugates .

Stability and Storage Considerations

This compound’s formation is influenced by storage conditions:

  • Plasma stability : DTZ and its metabolites degrade significantly after 12 weeks at -20°C, with this compound accumulating .

  • Buffer effects : Sodium fluoride (1%, 0.1 M) inhibits DTZ-to-desacetyl diltiazem conversion, particularly at -70°C .

Analytical Methods for Detection

Table 2 compares validated analytical methods for studying this compound:

Method Key Parameters References
HPLC-UV Mobile phase: Methanol/acetonitrile (gradient); Column: C18; LOD: 0.3–1.5 µg/mL
LC-MS/MS Tandem mass spectrometry (m/z transitions: 373.21/108.85 for this compound)

These methods enable quantification of this compound in plasma and degradation studies .

Pharmacokinetic Implications

This compound’s pharmacological activity (25–50% of DTZ) and its stability under stress conditions highlight its role in therapeutic outcomes. Its formation during drug storage or in vivo metabolism necessitates careful handling and analytical monitoring .

Scientific Research Applications

Pharmacokinetics and Stability Studies

Desacetyl diltiazem is recognized for its significant presence in plasma, typically accounting for 10% to 20% of the parent drug's concentration. It exhibits 25% to 50% of the coronary vasodilatory potency compared to diltiazem itself . The stability of this compound in human plasma has been investigated using advanced analytical techniques such as Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). A study demonstrated a reliable method for quantifying this compound alongside diltiazem and its other metabolite, N-desmethyl diltiazem, showing consistent recovery rates across various concentration levels .

Analyte Low Quality Control (LQC) Medium Quality Control (MQC) High Quality Control (HQC)
Diltiazem82.9%75.4%76.7%
N-desmethyl diltiazem76.6%69.4%71.9%
This compound72.9%66.9%92.4%

This table summarizes the recovery rates of different analytes during stability studies, indicating that this compound can be reliably measured even after prolonged storage conditions .

Therapeutic Applications

This compound has been studied for its therapeutic effects, particularly in cardiovascular diseases. Its vasodilatory properties make it a candidate for treating conditions such as hypertension and angina pectoris. Research indicates that this compound may enhance the therapeutic efficacy of diltiazem by contributing to overall vascular relaxation and reducing myocardial oxygen demand .

In addition to its cardiovascular applications, this compound has been implicated in studies related to drug toxicity and overdose scenarios. A notable case involved a patient who ingested a lethal dose of diltiazem, leading to significant concentrations of both diltiazem and this compound being detected post-mortem in various tissues including blood and organs . This highlights the importance of understanding this compound's pharmacokinetics in clinical toxicology.

Metabolism and Drug Interaction Studies

This compound is a major degradation product of diltiazem, formed through hydrolysis processes. Understanding its metabolic pathways is crucial for predicting drug interactions and potential side effects when used in combination therapies . Studies have shown that this compound can influence the pharmacodynamics of other drugs metabolized via similar pathways, necessitating careful monitoring during polypharmacy.

Mechanism of Action

The compound exerts its effects by reducing the transmembrane influx of calcium ions into cells of cardiac muscle and smooth musculature of vessels. This leads to the dilation of coronary and peripheral vessels, increased coronary blood flow, and prevention of coronary artery spasms. The molecular targets include calcium channels, and the pathways involved are related to calcium signaling and vascular smooth muscle relaxation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Desacetyl Diltiazem is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile and therapeutic efficacy. Its ability to selectively inhibit calcium influx and its favorable side effect profile make it a valuable compound in clinical practice .

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one

InChI

InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3

InChI Key

NZHUXMZTSSZXSB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.